molecular formula C14H8N2O4 B2946287 2-(3-Formylphenoxy)-5-nitrobenzonitrile CAS No. 1287011-17-9

2-(3-Formylphenoxy)-5-nitrobenzonitrile

Cat. No.: B2946287
CAS No.: 1287011-17-9
M. Wt: 268.228
InChI Key: YALPTOBJBTWXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Formylphenoxy)-5-nitrobenzonitrile is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a nitro group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Formylphenoxy)-5-nitrobenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by formylation and subsequent coupling reactions. For instance, the Suzuki-Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the final structure .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Formylphenoxy)-5-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Formylphenoxy)-5-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Formylphenoxy)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison: 2-(3-Formylphenoxy)-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a formyl group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-formylphenoxy)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c15-8-11-7-12(16(18)19)4-5-14(11)20-13-3-1-2-10(6-13)9-17/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALPTOBJBTWXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.